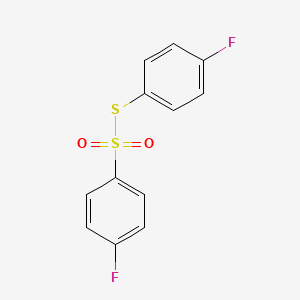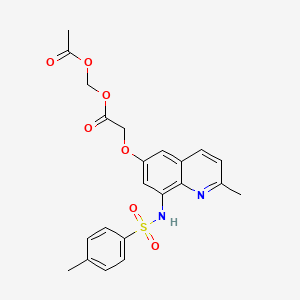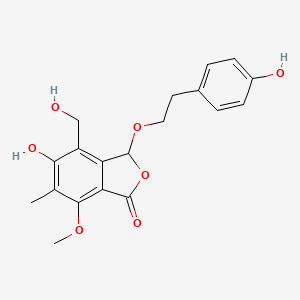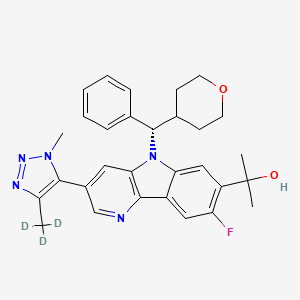
L-Carnitine(mono)-O-glutaryl-d3 (perchlorate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Carnitine(mono)-O-glutaryl-d3 (perchlorate) is a derivative of L-carnitine, a naturally occurring compound involved in the metabolism of fatty acids. L-carnitine plays a crucial role in transporting long-chain fatty acids into the mitochondria, where they are oxidized to produce energy. The addition of the O-glutaryl-d3 group and perchlorate anion modifies its properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Carnitine(mono)-O-glutaryl-d3 (perchlorate) involves several steps, starting from L-carnitine. The process typically includes the esterification of L-carnitine with glutaryl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis. The resulting ester is then treated with deuterated reagents to introduce the d3 label. Finally, the compound is converted to its perchlorate salt form by reacting with perchloric acid.
Industrial Production Methods
Industrial production of L-Carnitine(mono)-O-glutaryl-d3 (perchlorate) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization. The use of bioreactors and controlled environments ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
L-Carnitine(mono)-O-glutaryl-d3 (perchlorate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: Nucleophilic substitution reactions can replace the perchlorate anion with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions include various carboxylic acids, alcohols, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
L-Carnitine(mono)-O-glutaryl-d3 (perchlorate) has a wide range of applications in scientific research:
Chemistry: Used as a labeled compound in tracer studies to investigate metabolic pathways and reaction mechanisms.
Biology: Employed in studies of fatty acid metabolism and mitochondrial function.
Medicine: Investigated for its potential therapeutic effects in conditions such as cardiovascular diseases and metabolic disorders.
Industry: Utilized in the development of nutritional supplements and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Carnitine(mono)-O-glutaryl-d3 (perchlorate) involves its role in fatty acid transport and metabolism. The compound facilitates the transport of long-chain fatty acids across the mitochondrial membrane, where they undergo β-oxidation to produce energy. The deuterated label allows for precise tracking of metabolic processes, providing insights into the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
L-Carnitine: The parent compound, essential for fatty acid metabolism.
Acetyl-L-Carnitine: A derivative with an acetyl group, known for its neuroprotective properties.
Propionyl-L-Carnitine: Another derivative, used for its cardiovascular benefits.
Uniqueness
L-Carnitine(mono)-O-glutaryl-d3 (perchlorate) is unique due to its deuterated label and perchlorate anion, which enhance its stability and allow for detailed metabolic studies. Its specific modifications make it a valuable tool in research applications that require precise tracking and analysis of metabolic pathways.
Properties
Molecular Formula |
C12H22ClNO10 |
|---|---|
Molecular Weight |
378.77 g/mol |
IUPAC Name |
[(2R)-3-carboxy-2-(4-carboxybutanoyloxy)propyl]-dimethyl-(trideuteriomethyl)azanium;perchlorate |
InChI |
InChI=1S/C12H21NO6.ClHO4/c1-13(2,3)8-9(7-11(16)17)19-12(18)6-4-5-10(14)15;2-1(3,4)5/h9H,4-8H2,1-3H3,(H-,14,15,16,17);(H,2,3,4,5)/t9-;/m1./s1/i1D3; |
InChI Key |
ZBHHJGORGXTIQI-AXHFJGNISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCC(=O)O.[O-]Cl(=O)(=O)=O |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)O)OC(=O)CCCC(=O)O.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B12408333.png)

![1-[(2R,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408346.png)



